molecular formula C19H31NO2 B3856688 1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]piperidine

1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]piperidine

Cat. No.: B3856688
M. Wt: 305.5 g/mol
InChI Key: VCVQRBIALVWPLU-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]piperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a 2-[2-(4-tert-butylphenoxy)ethoxy]ethyl group

Preparation Methods

The synthesis of 1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]piperidine typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-tert-butylphenol and 2-chloroethanol.

    Ether Formation: 4-tert-butylphenol is reacted with 2-chloroethanol in the presence of a base to form 2-(4-tert-butylphenoxy)ethanol.

    Etherification: The 2-(4-tert-butylphenoxy)ethanol is then reacted with 2-chloroethylpiperidine in the presence of a base to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the ether linkage can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]piperidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Materials Science: It is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

    Biological Studies: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]piperidine involves its interaction with molecular targets, such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]piperidine can be compared with other similar compounds, such as:

    1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]piperazine: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring. It may exhibit different chemical and biological properties due to this structural difference.

    1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]morpholine: This compound contains a morpholine ring, which may impart different reactivity and interactions compared to the piperidine derivative.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

1-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2/c1-19(2,3)17-7-9-18(10-8-17)22-16-15-21-14-13-20-11-5-4-6-12-20/h7-10H,4-6,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVQRBIALVWPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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